CRBN Binding Affinity Comparison: Pomalidomide-C2-NH2 vs. Thalidomide and Lenalidomide
Pomalidomide-C2-NH2 retains the high CRBN-binding affinity characteristic of the pomalidomide pharmacophore, with IC50 values typically <100 nM for cereblon binding . This affinity is >2,500-fold higher than thalidomide (Kd ~250 µM) and comparable to lenalidomide (Kd ~55-111 nM) . The C2-aminoethyl modification at the 4-position of the phthalimide ring does not significantly impair CRBN engagement while providing a conjugation handle .
| Evidence Dimension | CRBN binding affinity |
|---|---|
| Target Compound Data | IC50 < 100 nM |
| Comparator Or Baseline | Thalidomide: Kd ~250 µM; Lenalidomide: Kd ~55-111 nM |
| Quantified Difference | >2,500-fold higher affinity than thalidomide; comparable to lenalidomide |
| Conditions | In vitro binding assays; pomalidomide pharmacophore binding to CRBN E3 ligase |
Why This Matters
High CRBN affinity ensures efficient E3 ligase recruitment, a prerequisite for potent target protein degradation in PROTAC applications.
